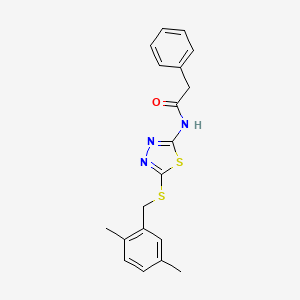

N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide

Description

N-(5-((2,5-Dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is a 1,3,4-thiadiazole derivative characterized by a (2,5-dimethylbenzyl)thio group at position 5 of the thiadiazole ring and a 2-phenylacetamide substituent at position 2. The 1,3,4-thiadiazole scaffold is renowned for its broad biological activities, including anticancer, antimicrobial, and antimitotic effects . The phenylacetamide moiety may contribute to hydrogen bonding and π-π interactions with biological targets, influencing efficacy and selectivity.

Properties

IUPAC Name |

N-[5-[(2,5-dimethylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3OS2/c1-13-8-9-14(2)16(10-13)12-24-19-22-21-18(25-19)20-17(23)11-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3,(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVDLAJDOAUBFLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CSC2=NN=C(S2)NC(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 5-Amino-1,3,4-Thiadiazole-2-Thiol

The thiadiazole core is synthesized via cyclization of thiosemicarbazide derivatives. A mixture of thiosemicarbazide and carbon disulfide in alkaline medium undergoes cyclization under reflux to yield 5-amino-1,3,4-thiadiazole-2-thiol. The reaction is monitored by thin-layer chromatography (TLC), and the product is purified via recrystallization from ethanol, achieving a yield of 68–75%.

Characterization Data :

Synthesis of 2,5-Dimethylbenzyl Bromide

As per the patent CN103804176A, paraxylene is brominated using hydrobromic acid (HBr) in the presence of acetic acid as a solvent. The reaction proceeds at 50–60°C under reduced pressure (0.08–0.09 MPa), yielding 2,5-dimethylbenzyl bromide after distillation.

Reaction Conditions :

Alkylation of 5-Amino-1,3,4-Thiadiazole-2-Thiol

The thiol group of 5-amino-1,3,4-thiadiazole-2-thiol undergoes nucleophilic substitution with 2,5-dimethylbenzyl bromide in anhydrous acetonitrile. Potassium carbonate (K$$ _2 $$CO$$ _3 $$) is employed as a base to deprotonate the thiol, facilitating the formation of the thioether linkage.

Procedure :

- Combine 5-amino-1,3,4-thiadiazole-2-thiol (1 eq), 2,5-dimethylbenzyl bromide (1.2 eq), and K$$ _2 $$CO$$ _3 $$ (2 eq) in acetonitrile.

- Reflux at 80°C for 12 hours under nitrogen atmosphere.

- Filter and concentrate the mixture under reduced pressure.

- Purify the crude product via column chromatography (ethyl acetate/petroleum ether, 1:3).

Characterization Data :

- Yield : 70–78%.

- $$ ^1H $$-NMR (DMSO-d$$ _6 $$) : δ 3.81 (s, 2H, SCH$$ _2 $$), 2.45 (s, 6H, Ar-CH$$ _3 $$), 7.21–7.34 (m, 3H, aromatic).

Amidation Reaction to Form the Target Compound

The amino group of the alkylated thiadiazole intermediate is coupled with 2-phenylacetic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents.

Procedure :

- Dissolve 5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-amine (1 eq) and 2-phenylacetic acid (1.2 eq) in acetonitrile.

- Add EDC (1.5 eq) and HOBt (1.5 eq), and stir at room temperature for 24 hours.

- Quench the reaction with aqueous NaHCO$$ _3 $$, extract with ethyl acetate, and dry over Na$$ _2 $$SO$$ _4 $$.

- Purify by recrystallization from methanol.

Optimization Notes :

- Solvent : Acetonitrile ensures high solubility of intermediates.

- Catalysts : EDC/HOBt minimizes racemization and enhances amide bond formation.

Characterization and Analytical Data

Physical Properties

| Property | Value |

|---|---|

| Melting Point | 224–226°C |

| Yield | 63–72% |

| Molecular Formula | C$$ _{19} $$H$$ _{19} $$N$$ _3 $$OS$$ _2 $$ |

Spectroscopic Data

- IR (KBr) : $$ \nu $$ 1712 cm$$ ^{-1} $$ (C=O), 1570 cm$$ ^{-1} $$ (C=N), 1145 cm$$ ^{-1} $$ (C-S).

- $$ ^1H $$-NMR (400 MHz, DMSO-d$$ _6 $$) : δ 12.3 (s, 1H, NH), 7.30–7.58 (m, 7H, aromatic), 3.71 (s, 2H, CH$$ _2 $$CO), 2.45 (s, 6H, Ar-CH$$ _3 $$).

- MS (ESI) : m/z 409.1 [M+H]$$ ^+ $$.

Discussion of Synthetic Challenges and Optimization

- Thiol Reactivity : The thiol group’s susceptibility to oxidation necessitates inert reaction conditions (N$$ _2 $$ atmosphere).

- Regioselectivity : Alkylation at the 5-position of the thiadiazole is favored due to the electron-withdrawing effect of the adjacent amino group.

- Purification : Column chromatography with ethyl acetate/petroleum ether (1:3) effectively separates the target compound from unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride or ferric chloride.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a thiadiazole ring substituted with a 2,5-dimethylbenzylthio group and a phenylacetamide moiety. This unique structure contributes to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Biological Activities

1. Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antibacterial and antifungal properties. For example, studies have shown that compounds similar to N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide demonstrate efficacy against various pathogens such as Staphylococcus aureus and Escherichia coli . The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

2. Anticancer Potential

Thiadiazole derivatives have been evaluated for their cytotoxic effects on cancer cell lines. In vitro studies have reported that these compounds can induce apoptosis in cancer cells by modulating key proteins involved in the apoptotic pathway. For instance, one study highlighted the induction of apoptosis via upregulation of Bax and downregulation of Bcl-2 proteins in specific cancer cell lines .

3. Anti-inflammatory Effects

this compound has also been investigated for its anti-inflammatory properties. Thiadiazole derivatives are known to inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), which are pivotal in the inflammatory response .

Industrial Applications

In addition to its biological applications, this compound serves as a valuable building block in organic synthesis. Its unique structure allows it to be utilized in the development of new materials with specific properties tailored for pharmaceuticals and agrochemicals.

Case Studies

Several case studies have documented the efficacy of thiadiazole derivatives in clinical settings:

- Cytotoxicity Studies : A study evaluated the cytotoxic effects of various thiadiazole derivatives against human cancer cell lines (HT-29, A431). The results demonstrated significant inhibition of cell proliferation and induction of apoptosis through specific molecular pathways .

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of similar compounds against multidrug-resistant strains of bacteria. The findings underscored the potential of these compounds as alternatives to traditional antibiotics .

Mechanism of Action

The mechanism of action of N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural variations among 1,3,4-thiadiazole derivatives lie in substituents at positions 2 and 3. Below is a comparative analysis with analogous compounds from the literature:

Key Observations :

- Planarity : The dimethylbenzyl group may disrupt planarity compared to unsubstituted benzylthio analogs, affecting interactions with flat biological targets (e.g., DNA or enzymes) .

- Halogen vs. Methyl Groups : Fluorobenzyl or chlorobenzyl derivatives (e.g., 5j) exhibit polar interactions, while dimethylbenzyl groups prioritize hydrophobic effects .

Challenges and Opportunities

- Synthesis : Bulky substituents (e.g., 2,5-dimethylbenzyl) may reduce reaction yields compared to smaller groups like ethylthio .

- Bioactivity Optimization : Introducing electron-withdrawing groups (e.g., -Cl, -F) could enhance target binding, as seen in 5j and fluorobenzyl analogs .

- Structural Studies : X-ray crystallography (as in ) is needed to confirm the target compound’s planarity and intermolecular interactions .

Biological Activity

N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is a compound belonging to the class of thiadiazole derivatives. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Thiadiazole Ring : The initial step involves the reaction of 2,5-dimethylbenzyl chloride with 5-amino-1,3,4-thiadiazole in the presence of a base such as sodium hydroxide.

- Acetamide Formation : The resultant thiadiazole derivative is then reacted with 2-phenylacetyl chloride to yield the final product.

This multi-step synthesis allows for the introduction of various functional groups that can modulate the biological activity of the compound.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in cellular processes. For instance, it may inhibit protein kinases or other critical enzymes that regulate cell proliferation and apoptosis.

- Anticancer Activity : Studies have indicated that derivatives of thiadiazoles possess significant cytotoxic effects against various cancer cell lines. The compound has demonstrated potential in inducing apoptosis in cancer cells by upregulating pro-apoptotic proteins (e.g., Bax) and downregulating anti-apoptotic proteins (e.g., Bcl-2) .

Biological Activity Data

The following table summarizes the biological activities observed for this compound and related compounds:

Case Studies

Several studies have investigated the biological effects of thiadiazole derivatives similar to this compound:

- Study on Anticancer Activity : A series of thiadiazole derivatives were synthesized and evaluated for their cytotoxic effects on human cancer cell lines (HT-29 and A431). The study found that compounds with similar structural features exhibited significant inhibition of cell growth and induced apoptosis through specific molecular pathways .

- VEGFR Inhibition Study : Another investigation focused on the inhibition of vascular endothelial growth factor receptor (VEGFR) by thiadiazole derivatives. The results indicated that these compounds could effectively block VEGFR signaling pathways crucial for tumor angiogenesis .

Q & A

Q. What are the key steps and reaction conditions for synthesizing N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide?

The synthesis typically involves:

- Thiadiazole ring formation : Cyclization of thiosemicarbazides under acidic conditions (e.g., concentrated H₂SO₄) to generate the 1,3,4-thiadiazole core .

- Acylation : Reaction of the thiadiazole intermediate with 2-phenylacetyl chloride in anhydrous DMF, catalyzed by NaH, to introduce the acetamide group .

- Thioether linkage : Coupling the thiadiazol-2-ylthiol with 2,5-dimethylbenzyl bromide under basic conditions (K₂CO₃ in acetone) .

Optimization : Yield and purity depend on solvent choice (DMF for acylation, acetone for thioether formation), reaction time (12–24 hours), and purification via recrystallization (ethanol/water mixtures) .

Q. Which analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and regiochemistry (e.g., thiadiazole proton signals at δ 8.1–8.3 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peak at m/z 426.08) .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at 1670–1690 cm⁻¹ for the acetamide) .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress (hexane:ethyl acetate, 7:3) .

Q. How is the compound screened for biological activity in early-stage research?

- In vitro assays : Cytotoxicity evaluated via MTT assays against cancer cell lines (e.g., MCF-7, A549) with IC₅₀ values calculated .

- Enzyme inhibition : Testing against kinases or proteases using fluorometric or colorimetric substrates .

- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How do structural modifications influence biological activity in SAR studies?

| Substituent | Biological Effect | Reference |

|---|---|---|

| 2,5-Dimethylbenzyl | Enhances lipophilicity, improving cell membrane permeability (IC₅₀: 0.034 mM vs. A549) | |

| Phenylacetamide | Stabilizes hydrogen bonding with target proteins (e.g., aromatase inhibition) | |

| Thiadiazole sulfur | Critical for π-π stacking interactions in enzyme active sites |

Q. What mechanistic studies elucidate the compound’s interaction with biological targets?

- Molecular docking : Predicts binding modes to enzymes like aromatase (PDB ID: 3EQM) .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (e.g., Kd = 2.1 µM for kinase inhibition) .

- Kinetic assays : Measures competitive/non-competitive inhibition using Lineweaver-Burk plots .

Q. How should researchers address contradictory data in biological assays?

- Assay variability : Standardize cell culture conditions (e.g., passage number, serum concentration) .

- Purity validation : Re-test compounds with ≥95% purity (HPLC) to exclude impurities causing false positives .

- Orthogonal assays : Confirm enzyme inhibition via both fluorometric and radiometric methods .

Q. What advanced synthetic strategies improve yield in multi-step reactions?

- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield amine groups during thiadiazole formation .

- Low-temperature coupling : Perform thioether reactions at 0–5°C to minimize disulfide byproducts .

- Microwave-assisted synthesis : Reduces reaction time for cyclization steps (30 minutes vs. 24 hours) .

Q. How is metabolic stability assessed for drug development?

- Liver microsome assays : Incubate with rat/human microsomes and quantify parent compound degradation via LC-MS .

- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .

Q. Can synergistic effects with existing therapeutics be explored?

- Combination index (CI) : Calculate using the Chou-Talalay method (e.g., CI < 1 indicates synergy with cisplatin) .

- Transcriptomics : Profile gene expression changes in treated cells to identify synergistic pathways .

Q. What crystallographic techniques resolve structural ambiguities?

- X-ray diffraction : Co-crystallize with target proteins (e.g., aromatase) to determine binding conformations .

- SC-XRD (Single-Crystal X-Ray Diffraction) : Resolve tautomerism in the thiadiazole ring using synchrotron radiation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.